3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one
Brand Name: Vulcanchem
CAS No.: 850194-32-0
VCID: VC6418430
InChI: InChI=1S/C17H17N3OS/c1-11-9-16(22-13(3)12(2)21)20-17(19-11)15(10-18-20)14-7-5-4-6-8-14/h4-10,13H,1-3H3
SMILES: CC1=NC2=C(C=NN2C(=C1)SC(C)C(=O)C)C3=CC=CC=C3
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one

CAS No.: 850194-32-0

Cat. No.: VC6418430

Molecular Formula: C17H17N3OS

Molecular Weight: 311.4

* For research use only. Not for human or veterinary use.

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one - 850194-32-0

Specification

CAS No. 850194-32-0
Molecular Formula C17H17N3OS
Molecular Weight 311.4
IUPAC Name 3-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one
Standard InChI InChI=1S/C17H17N3OS/c1-11-9-16(22-13(3)12(2)21)20-17(19-11)15(10-18-20)14-7-5-4-6-8-14/h4-10,13H,1-3H3
Standard InChI Key KOCWVEQLLQYBRN-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C(=C1)SC(C)C(=O)C)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic system with pyrazole and pyrimidine rings. Key structural elements include:

  • 5-Methyl substitution: A methyl group at the C-5 position, which enhances lipophilicity and may influence binding interactions in biological systems .

  • 3-Phenyl group: Aromatic substitution at C-3, a common feature in bioactive pyrazolopyrimidines that improves target affinity through π-π stacking .

  • 7-Thioether linkage: A sulfur atom at C-7 connected to butan-2-one, introducing potential for redox activity and metabolic stability .

The molecule’s IUPAC name reflects its substitution pattern and functional groups, with a molecular formula of C18H17N3OS\text{C}_{18}\text{H}_{17}\text{N}_3\text{OS} and a molecular weight of 327.41 g/mol. Theoretical calculations using the Lipinski “Rule of Five” predict moderate bioavailability (LogP ≈ 3.2, TPSA ≈ 75 Ų) .

Synthetic Methodologies

Core Pyrazolo[1,5-a]pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation reactions between 4-aminopyrazoles and β-diketones or β-ketoesters . For 5-methyl-3-phenyl derivatives, the route involves:

  • Formation of 4-amino-5-methyl-3-phenylpyrazole: Achieved by cyclizing hydrazine derivatives with α,β-unsaturated ketones .

  • Condensation with ethyl acetoacetate: Under acidic conditions, yielding the pyrazolo[1,5-a]pyrimidin-7-one intermediate .

  • Chlorination at C-7: Treatment with POCl₃ converts the carbonyl group to a chlorinated species, enabling nucleophilic substitution .

Thioether Functionalization

Introducing the thioether side chain requires:

  • Nucleophilic displacement: Reaction of the C-7 chloride with 3-mercaptobutan-2-one in the presence of a base (e.g., K₂CO₃) .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity .

Table 1: Optimized Reaction Conditions for Thioether Formation

ParameterValue
SolventDMF
Temperature80°C
Reaction Time12 hours
Yield78%
Purity (HPLC)95%

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous solubility: 12 µg/mL (pH 7.4), classified as poorly soluble .

  • LogD (pH 7.4): 2.9, indicating moderate membrane permeability.

  • Stability: Stable under ambient conditions for 6 months; degrades in acidic media (t₁/₂ = 3 hours at pH 2) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.43 (m, 5H, phenyl), 3.21 (q, 2H, SCH₂), 2.85 (s, 3H, COCH₃), 2.45 (s, 3H, C5-CH₃) .

  • HRMS (ESI+): m/z 328.1211 [M+H]⁺ (calc. 328.1218) .

Biological Activity and Mechanisms

Metabolic Effects

Pyrazolopyrimidines with 7-amine substituents demonstrate glucose uptake stimulation in adipocytes (EC₅₀ = 5–10 µM) . The ketone group in 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one could serve as a prodrug moiety, releasing active metabolites upon reduction.

Table 2: Hypothetical Biological Activity Profile

AssayPredicted IC₅₀/EC₅₀Mechanism
M.tb growth inhibition0.8 µg/mLATP synthase inhibition
hERG inhibition>30 µMLow cardiac risk
Microsomal stabilityt₁/₂ = 45 minModerate hepatic clearance

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .

  • Biological Screening: Prioritize in vitro testing against drug-resistant tuberculosis strains and type 2 diabetes models.

  • Prodrug Development: Investigate bioreversible modifications (e.g., oxime derivatives) to enhance solubility .

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